6-(Bromomethyl)nicotinonitrile
Overview
Description
6-(Bromomethyl)nicotinonitrile is a chemical compound with the molecular formula C₇H₅BrN₂ and a molecular weight of 197.03 g/mol . It is also known by its synonym, 2-(Bromomethyl)-5-cyanopyridine . This compound is characterized by the presence of a bromomethyl group attached to a nicotinonitrile core, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-(Bromomethyl)nicotinonitrile involves the bromination of 6-methylnicotinonitrile. The reaction is typically carried out in 1,2-dichloroethane with N-bromosuccinimide (NBS) as the brominating agent and 2,2’-azobis(isobutyronitrile) (AIBN) as the radical initiator. The reaction mixture is heated to 80°C and stirred for 14 hours .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis route mentioned above can be scaled up for industrial applications. The use of NBS and AIBN in a controlled environment ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-(Bromomethyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted nicotinonitrile derivatives can be formed.
Oxidation and Reduction Products: Oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(Bromomethyl)nicotinonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)nicotinonitrile primarily involves its role as a reactant in the synthesis of bioactive molecules. The bromomethyl group allows for easy substitution, enabling the formation of various derivatives that can interact with biological targets. For instance, in the synthesis of S1P receptor agonists, the compound’s derivatives bind to the receptor, modulating immune responses and potentially providing therapeutic benefits in autoimmune diseases .
Comparison with Similar Compounds
- 2-(Bromomethyl)-6-(trifluoromethyl)pyridine
- 2-(Bromomethyl)-5-methylpyridine hydrobromide
- 4-Bromo-2,6-bis(bromomethyl)pyridine
- 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine
- 2,6-Bis(bromomethyl)pyridine
Comparison: 6-(Bromomethyl)nicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
6-(bromomethyl)pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-3-7-2-1-6(4-9)5-10-7/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCGOMIAXFNYIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620240 | |
Record name | 6-(Bromomethyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158626-15-4 | |
Record name | 6-(Bromomethyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(bromomethyl)pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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